Cas no 2172203-54-0 (1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid)

1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid
- EN300-1493547
- 1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid
- 2172203-54-0
-
- インチ: 1S/C26H30N2O6/c1-2-33-18(13-24(29)28-12-11-17(15-28)25(30)31)14-27-26(32)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23H,2,11-16H2,1H3,(H,27,32)(H,30,31)
- InChIKey: RWRJUKODCYBKOX-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC(N1CCC(C(=O)O)C1)=O
計算された属性
- せいみつぶんしりょう: 466.21038668g/mol
- どういたいしつりょう: 466.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 708
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 105Ų
1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1493547-1.0g |
1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2172203-54-0 | 1g |
$0.0 | 2023-06-05 | ||
Enamine | EN300-1493547-100mg |
1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2172203-54-0 | 100mg |
$2963.0 | 2023-09-28 | ||
Enamine | EN300-1493547-1000mg |
1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2172203-54-0 | 1000mg |
$3368.0 | 2023-09-28 | ||
Enamine | EN300-1493547-5000mg |
1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2172203-54-0 | 5000mg |
$9769.0 | 2023-09-28 | ||
Enamine | EN300-1493547-10000mg |
1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2172203-54-0 | 10000mg |
$14487.0 | 2023-09-28 | ||
Enamine | EN300-1493547-250mg |
1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2172203-54-0 | 250mg |
$3099.0 | 2023-09-28 | ||
Enamine | EN300-1493547-2500mg |
1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2172203-54-0 | 2500mg |
$6602.0 | 2023-09-28 | ||
Enamine | EN300-1493547-50mg |
1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2172203-54-0 | 50mg |
$2829.0 | 2023-09-28 | ||
Enamine | EN300-1493547-500mg |
1-[3-ethoxy-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]pyrrolidine-3-carboxylic acid |
2172203-54-0 | 500mg |
$3233.0 | 2023-09-28 |
1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid 関連文献
-
1. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acidに関する追加情報
Introduction to 1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid (CAS No. 2172203-54-0)
1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid, identified by its CAS number 2172203-54-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyrrolidine core functionalized with multiple substituents. The presence of an ethoxy group at the 3-position and a butanoylpyrrolidine moiety at the 4-position, further modified by a fluoren-9-ylmethoxycarbonyl amino group, endows it with unique chemical and biological properties that make it a promising candidate for various therapeutic applications.
The structural complexity of 1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid is not merely a matter of academic curiosity but also a strategic asset in drug design. The fluoren-9-ylmethoxycarbonyl group, in particular, is known for its ability to enhance the solubility and bioavailability of attached molecules, a critical factor in the development of effective pharmaceuticals. This feature, combined with the stability provided by the pyrrolidine ring, makes the compound an attractive scaffold for further derivatization and optimization.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders, cancer, and inflammation. The pyrrolidine scaffold is particularly relevant in this context, as it has been shown to interact with various biological targets, including enzymes and receptors involved in disease pathogenesis. The specific arrangement of functional groups in 1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid suggests potential activity in these areas.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows for diverse chemical modifications, enabling researchers to fine-tune its properties for specific applications. For instance, the amino group can be coupled with other pharmacophores to create hybrid compounds with enhanced potency or selectivity. Similarly, the ethoxy and carboxylic acid functionalities provide opportunities for further derivatization, such as esterification or amidation, which can alter the compound's pharmacokinetic profile.
The synthesis of 1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid presents both challenges and opportunities for synthetic chemists. The multi-step synthesis requires careful optimization to ensure high yield and purity. However, advances in synthetic methodologies have made it increasingly feasible to construct such complex molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions and protecting group strategies have been instrumental in achieving the desired structure.
From a computational chemistry perspective, modeling studies have been crucial in understanding the interactions between 1-(...)-pyrrolidine derivatives and biological targets. These studies often involve molecular dynamics simulations and docking experiments to predict binding affinities and identify potential lead compounds. The results from these simulations can guide experimental efforts by highlighting key interactions and providing insights into how structural modifications might improve efficacy.
The potential applications of 1-(...)-pyrrolidine derivatives, including 1-(...)-ethyl-substituted analogs, are vast. In oncology research, for example, compounds with similar structural motifs have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. Additionally, there is growing evidence suggesting that these types of molecules may have therapeutic potential in neurodegenerative diseases, where modulation of protein aggregation and neuronal signaling pathways is critical.
Recent preclinical studies have begun to explore the pharmacological properties of derivatives related to 1-(...)-ethyl-substituted pyrrolidines. These studies have focused on evaluating their efficacy in animal models of disease and assessing their safety profiles. While more research is needed to fully understand their clinical potential, preliminary results are encouraging and suggest that these compounds may offer new therapeutic options for patients suffering from various conditions.
The role of computational tools in drug discovery cannot be overstated. Software platforms that integrate molecular modeling, data analysis, and machine learning algorithms have revolutionized how new drugs are designed. By leveraging these tools, researchers can rapidly screen large libraries of compounds and identify those with the highest likelihood of success before investing significant resources into synthesis and testing.
In conclusion,1-(...)-ethyl-substituted pyrrolidines, exemplified by 1-(...)-ethyl-substituted derivative CAS No 2172203, represent a frontier in medicinal chemistry with immense potential for therapeutic development. Their unique structural features make them versatile scaffolds for designing novel drugs targeting a wide range of diseases. As research continues to uncover new biological mechanisms and synthetic strategies emerge to streamline drug design processes,1-(...)-ethyl-substituted derivatives will undoubtedly play an increasingly important role in addressing unmet medical needs worldwide.
2172203-54-0 (1-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpyrrolidine-3-carboxylic acid) 関連製品
- 2648999-27-1(N-2-(aminomethyl)phenyl-5-(bromomethyl)-4-methyl-4,5-dihydro-1,3-thiazol-2-amine)
- 189245-00-9(7-Bis(phenylmethoxy)carbonylaminomethyleneaminoheptanoic Acid)
- 130464-06-1(methyl (2R)-2-amino-3-(4-hydroxyphenyl)-2-methylpropanoate)
- 884-39-9(Methyldopa hydrochloride)
- 916791-72-5(2-Chloro-3-(fluoromethyl)benzaldehyde)
- 2092529-56-9(2-((6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)oxy)acetic acid)
- 820224-83-7((4-Bromo-5-methylpyridin-2-yl)methanol)
- 1805713-96-5(Ethyl 2-(2-chloropropanoyl)-6-hydroxybenzoate)
- 40443-02-5(3-(10,11-Dihydro-5H-dibenzoa,dcyclohepten-5-ylidene)propanenitrile)
- 898389-45-2(2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde)



